molecular formula C18H38N2O8 B13717032 N-(Methylamino-PEG3)-NH-PEG3-acid

N-(Methylamino-PEG3)-NH-PEG3-acid

Cat. No.: B13717032
M. Wt: 410.5 g/mol
InChI Key: BZUZPGSYGBVXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Methylamino-PEG3)-NH-PEG3-acid is a branched polyethylene glycol (PEG)-based linker that features a terminal carboxylic acid and a methylamine group, providing two distinct reactive handles for bioconjugation . The compound has a molecular formula of C18H38N2O8 and a molecular weight of 410.5 g/mol . The hydrophilic PEG spacer significantly increases solubility in aqueous media, which is advantageous for working with biological systems . The terminal carboxylic acid can be activated with reagents such as EDC or HATU to form a stable amide bond with primary amines . Simultaneously, the methylamine group is reactive towards carboxylic acids, activated NHS esters, and carbonyl groups . This dual functionality makes it an invaluable tool for constructing complex molecules, such as in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bifunctional compounds . The application of branched PEG linkers like this compound is a critical strategy in advanced drug delivery and bioconjugation. The branched architecture can provide better stealth properties and improved pharmacokinetics compared to linear PEGs . Furthermore, the synthetic tethering approach, which uses PEG linkers to attach functional ligands to lipid moieties, has been demonstrated to dramatically improve the potency of ligands for protein targets, such as G-protein coupled receptors (GPCRs) . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H38N2O8

Molecular Weight

410.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C18H38N2O8/c1-19-3-7-24-11-15-28-17-13-26-9-5-20-4-8-25-12-16-27-14-10-23-6-2-18(21)22/h19-20H,2-17H2,1H3,(H,21,22)

InChI Key

BZUZPGSYGBVXNU-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCOCCOCCNCCOCCOCCOCCC(=O)O

Origin of Product

United States

Synthetic Strategies and Advanced Derivatization of N Methylamino Peg3 Nh Peg3 Acid

Multistep Synthetic Routes for N-(Methylamino-PEG3)-NH-PEG3-acid

The synthesis of this complex linker is a multistep process requiring careful planning and execution. A plausible and convergent synthetic pathway can be constructed based on established methodologies in PEG and peptide chemistry. A central branching unit, often derived from a trifunctional amine or an amino acid like lysine (B10760008), serves as the foundation. researchgate.netrsc.org

Synthesis of Precursor PEG Intermediates with Protected Functionalities

The synthesis begins with the preparation of two key PEG3 intermediates with orthogonally protected functional groups. This strategy prevents unwanted side reactions and allows for selective deprotection and modification in later steps. organic-chemistry.orgyoutube.com

Amine-Protected PEG3-Acid: A common precursor is a PEG3 molecule with a protected amine at one end and a carboxylic acid at the other. For example, Boc-NH-PEG3-Acid is a commercially available or synthetically accessible building block where the amine is protected by a tert-butyloxycarbonyl (Boc) group. medchemexpress.com The Boc group is stable under many reaction conditions but can be readily removed with mild acid.

Protected Amine-PEG3-Amine: The second precursor would be a PEG3 derivative with two different amine functionalities, one of which is protected. A suitable intermediate is Boc-NH-PEG3-NH2 , where one terminus is a primary amine and the other is a Boc-protected primary amine. biochempeg.com

The synthesis of these precursors often starts from commercially available triethylene glycol and involves sequential functionalization steps, such as tosylation, azidation, reduction, and protection. mdpi.com

Strategic Introduction of Methylamino and Carboxylic Acid Termini

With the protected precursors in hand, the branched structure is assembled, followed by the strategic introduction of the final functional groups.

Amide Bond Formation: The primary amine of Boc-NH-PEG3-NH2 can be coupled with the carboxylic acid of Boc-NH-PEG3-Acid using standard peptide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or HATU. youtube.com This reaction forms a stable amide bond, creating the central branched structure. The resulting intermediate would have two Boc-protected primary amines and a terminal carboxylic acid.

Selective Deprotection and Methylation: One of the two identical Boc groups must be selectively removed to install the methylamino group. This can be challenging. An alternative, more controlled strategy involves using two different amine protecting groups with orthogonal deprotection conditions (e.g., Boc and Fmoc). Assuming a precursor like Fmoc-NH-PEG3-NH-Boc is synthesized, the Fmoc group can be removed with a base (like piperidine) without affecting the Boc group. The newly freed primary amine can then undergo reductive amination . This reaction involves treating the amine with formaldehyde (B43269) in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield the desired secondary methylamino group. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Final Deprotection: The remaining protecting groups (e.g., Boc on the second primary amine and a tert-butyl ester protecting the carboxylic acid) are removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the final this compound product.

Optimization of Reaction Conditions for Yield and Selectivity

StepKey Parameters for OptimizationTypical Conditions & Rationale
Peptide Coupling Coupling reagents, solvent, temperatureHATU or EDC/NHS in DMF or DCM at 0°C to room temperature to minimize side reactions and ensure high coupling efficiency. youtube.com
Reductive Amination Reducing agent, pH, solventUse of NaBH(OAc)3 is often preferred as it is less toxic than NaBH3CN and effective under mild conditions. masterorganicchemistry.com The reaction is typically run in solvents like dichloromethane (B109758) (DCM) or methanol (B129727) at slightly acidic pH to facilitate imine formation. wikipedia.orgbiopharminternational.com
Deprotection Acid/base concentration, time, temperatureBoc deprotection is achieved with TFA in DCM. Fmoc removal uses a solution of piperidine (B6355638) in DMF. Conditions must be carefully controlled to prevent degradation of the PEG backbone or other functional groups. organic-chemistry.org
Purification Stationary phase, mobile phase gradientReversed-phase HPLC is the method of choice. The gradient of acetonitrile (B52724) in water (often with 0.1% TFA) must be optimized to resolve the product from starting materials and byproducts.

This table presents a generalized summary of optimization strategies for the synthesis of complex PEG linkers.

Purification and Isolation Methodologies for Research-Grade this compound

The purification of PEGylated molecules, which are often oils or waxy solids and highly water-soluble, presents unique challenges. thieme-connect.com Achieving research-grade purity (>95%) typically requires advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most effective method for purifying the final compound. It separates molecules based on hydrophobicity. The PEG linker, despite its hydrophilicity, possesses enough hydrophobic character from its alkyl backbone to be retained on a C18 column. A shallow gradient of an organic solvent (like acetonitrile) in water is used for elution.

Ion-Exchange Chromatography (IEX): Given the presence of both acidic (carboxyl) and basic (amino) groups, IEX can be a powerful tool to separate the desired product from non-ionic or differently charged impurities. google.com

Complexation and Precipitation: An innovative strategy for purifying PEG-containing molecules involves complexation with certain metal salts, such as magnesium chloride. thieme-connect.com This can induce precipitation of the PEGylated compound from organic solvents, allowing for its isolation from non-PEGylated impurities. The complex can then be broken by an aqueous workup. thieme-connect.com

Following purification, the structure and purity of the compound are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Post-Synthetic Modifications and Functional Group Interconversions of this compound

The utility of this compound lies in its ability to undergo further chemical transformations at its distinct functional termini. This allows for the sequential attachment of various molecular entities.

Carboxylic Acid Activation: The terminal carboxylic acid can be activated to form an N-hydroxysuccinimide (NHS) ester. nih.govbroadpharm.com This amine-reactive group readily couples with primary amines on proteins, peptides, or other molecules to form stable amide bonds.

Primary Amine Conjugation: The primary amine can be reacted with various electrophiles. For example, it can be coupled with an NHS-activated molecule or used in reductive amination with an aldehyde or ketone. mdpi.com

Secondary Amine Reactivity: The methylamino group provides a distinct point of reactivity. While less nucleophilic than the primary amine, it can still participate in reactions like amide bond formation or alkylation under specific conditions, allowing for the introduction of a third component. axispharm.com

Derivatization of the Methylamino Group for Orthogonal Conjugation

A key feature of this compound is the presence of two distinct amine functionalities: a methylamino group and a secondary amine. This structural arrangement allows for orthogonal conjugation strategies, where one amine can be selectively modified while the other remains available for a subsequent reaction. The methylamino group, being a secondary amine, can be targeted for specific derivatization reactions.

One common approach to achieve orthogonality is through the use of protecting groups. The secondary amine can be protected with a group like Boc (tert-butoxycarbonyl), which can be removed under mild acidic conditions. biochempeg.com This allows for the selective reaction of the methylamino group with various electrophiles. For instance, the methylamino group can react with activated carboxylic acids, such as NHS esters, or with carbonyl compounds like aldehydes and ketones. broadpharm.com

Another strategy for orthogonal conjugation involves exploiting the differential reactivity of the two amino groups. While both are secondary amines, subtle differences in their steric hindrance and electronic environment can be leveraged for selective reactions under carefully controlled conditions.

Bio-orthogonal chemistry offers another avenue for the specific derivatization of the methylamino group. nih.gov For example, the methylamino group could be modified with a chemical handle, such as an azide (B81097) or an alkyne, enabling its participation in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comlumiprobe.com This approach provides a highly efficient and specific method for attaching the linker to molecules containing the complementary functional group.

Table 1: Orthogonal Conjugation Strategies for the Methylamino Group

StrategyReagent/MethodResulting LinkageKey Features
Protection/Deprotection Boc protection of the secondary amine, followed by reaction of the methylamino group with an NHS ester.Amide bondAllows for sequential conjugation.
Click Chemistry Modification with an azide or alkyne, followed by CuAAC or SPAAC. medchemexpress.comlumiprobe.comTriazole ringHigh efficiency and specificity.
Reductive Amination Reaction with an aldehyde or ketone in the presence of a reducing agent. creativepegworks.comSecondary or tertiary amineForms a stable C-N bond.

Activation and Esterification of the Terminal Carboxylic Acid

The terminal carboxylic acid of this compound provides another reactive handle for conjugation, typically with primary amine groups on a target molecule. broadpharm.com To facilitate this reaction, the carboxylic acid must first be activated to a more reactive form.

Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to form a more stable NHS ester. creativepegworks.comtandfonline.combiochempeg.comjenkemusa.com This activated ester can then react efficiently with primary amines under mild conditions to form a stable amide bond. creativepegworks.combiochempeg.com The use of DCC with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be a fast and high-yield method for the esterification of PEGs. tandfonline.com

The process of converting PEG-carboxylic acids to activated esters is a well-established method for preparing them for conjugation to biologically active molecules. google.comgoogle.comgoogle.com The resulting activated polymer can then be reacted with a nucleophile, such as an amino group on a protein or peptide. google.com

The esterification can also be achieved through other methods, such as reacting the PEG with polyhydroxy carboxylic acids at elevated temperatures in the absence of a catalyst to avoid side-products. google.com

Table 2: Activation and Esterification of the Terminal Carboxylic Acid

MethodActivating AgentsResulting IntermediateKey Features
Carbodiimide (B86325) Coupling EDC/NHS or DCC/NHS jenkemusa.comNHS esterForms a stable, amine-reactive intermediate.
DCC/DMAP Catalysis DCC and DMAP tandfonline.comActivated esterFast reaction times and high yields.
Acidic Hydrolysis Heating with a strong acid (e.g., HCl) and water. axispharm.comCarboxylic acid (from ester)Regenerates the carboxylic acid.
Basic Hydrolysis (Saponification) Treatment with a strong base (e.g., NaOH). axispharm.comCarboxylate saltForms a carboxylate and an alcohol.

Incorporation of this compound into Larger Synthetic Constructs

The trifunctional nature of this compound makes it an ideal building block for creating complex, multifunctional constructs such as antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). broadpharm.commedchemexpress.compurepeg.combiochempeg.com

In the context of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. For example, the terminal carboxylic acid can be conjugated to an amino group on the antibody, while the methylamino or secondary amine can be used to attach the drug molecule. purepeg.com The PEG spacers in the linker can improve the solubility and pharmacokinetic properties of the resulting ADC. nih.gov

For PROTACs, which are bifunctional molecules that induce the degradation of target proteins, this linker can bridge the target-binding ligand and the E3 ligase-binding ligand. The flexibility in derivatizing the two different amino groups and the carboxylic acid allows for precise control over the spatial orientation of the two ligands, which is crucial for the efficacy of the PROTAC.

The incorporation of such heterobifunctional PEG linkers is a key strategy in targeted drug delivery, enabling the precise connection of a therapeutic agent to a targeting moiety. purepeg.com The ability to customize the length and functionality of the PEG linker allows for the optimization of properties like steric hindrance, flexibility, and drug release mechanisms. purepeg.com

Table 3: Applications in Larger Synthetic Constructs

ConstructRole of the LinkerExample of ConjugationBenefit of the Linker
Antibody-Drug Conjugates (ADCs) Connects the antibody to the cytotoxic drug. purepeg.comCarboxylic acid reacts with an antibody amine; methylamino group reacts with the drug.Enhances solubility and stability; provides a stable linkage. broadpharm.com
PROTACs Bridges the target-binding and E3 ligase-binding moieties. biochempeg.commedchemexpress.combiochempeg.comOrthogonal derivatization of the amines and carboxylic acid to attach the two ligands.Provides optimal spatial orientation and improves solubility.
Bioconjugation Crosslinking agent for proteins and other biomolecules. nofamerica.comDerivatization with reactive groups for attachment to specific functional groups on biomolecules.Improves the solubility of the conjugated substance. nofamerica.com

Chemical Reactivity and Mechanistic Investigations of N Methylamino Peg3 Nh Peg3 Acid

Kinetic and Thermodynamic Aspects of Amide Bond Formation via the Carboxylic Acid Terminus

The carboxylic acid terminus of N-(Methylamino-PEG3)-NH-PEG3-acid is a key functional group for conjugation, typically with primary amines, to form a stable amide bond. This reaction is not spontaneous and requires activation of the carboxylic acid, commonly achieved through the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). luxembourg-bio.comnih.govluxembourg-bio.com

Table 1: Representative Kinetic Parameters for EDC/HOAt-Mediated Amide Bond Formation of a Generic PEG-Carboxylic Acid with a Primary Amine.

ParameterRepresentative ValueConditions
Rate-determining step Formation of O-acylisoureaNMP, 20°C luxembourg-bio.com
Second-order rate constant (k) >75% conversion for 78% of acidsEDC/HOAt/DIPEA nih.gov
Optimal pH for activation 4.5 - 6.0Aqueous buffer axispharm.com
Optimal pH for coupling 7.0 - 8.5Aqueous buffer axispharm.com

Note: This table presents illustrative data based on analogous systems and does not represent experimentally determined values for this compound.

Reactivity Profile of the Methylamino Group with Electrophilic Reagents

The secondary methylamino group of this compound offers a second point of covalent modification, reacting with a variety of electrophilic reagents. The reactivity of this secondary amine is influenced by both electronic and steric factors.

The methylamino group can react with a range of electrophiles, including:

Activated Esters (e.g., NHS esters): To form a stable amide bond.

Isothiocyanates: To form a thiourea (B124793) linkage.

Aldehydes and Ketones: Via reductive amination to form a tertiary amine.

Acyl Chlorides and Anhydrides: To form amides. chemguide.co.uk

Table 2: General Reactivity Comparison of Primary vs. Secondary (Methylamino) Amines.

ElectrophileRelative Reactivity of Methylamine (B109427) (Secondary)Notes
Small Alkyl Halides Generally higherElectronic effects dominate. reddit.com
Bulky Alkyl Halides Generally lowerSteric hindrance becomes significant. masterorganicchemistry.com
NHS Esters Comparable to slightly lowerBalance of electronics and sterics.
Isothiocyanates Generally reactiveForms stable thiourea linkage.

Note: This table provides a qualitative comparison based on general principles of amine reactivity and is not based on specific experimental data for this compound.

The presence of the adjacent PEG chain can also influence the reactivity of the methylamino group by affecting its local environment and accessibility.

Mechanistic Studies of Conjugation Reactions Utilizing this compound in Aqueous and Organic Media

The choice of solvent is critical for conjugation reactions involving this compound, as it can significantly impact reaction rates and yields. The amphiphilic nature of the PEG linker imparts solubility in both aqueous and many organic solvents, offering flexibility in reaction design.

In Aqueous Media:

Methylamino Group Reactions: Reactions of the methylamino group with water-soluble electrophiles can also be carried out in aqueous buffers. The pH will influence the protonation state of the amine and thus its nucleophilicity.

In Organic Media:

Amide Bond Formation: The use of aprotic organic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) can be advantageous for amide bond formation. In these solvents, the issue of hydrolysis of the activated intermediate is minimized, potentially leading to higher yields. Common coupling agent combinations like EDC/NHS or HATU/DIPEA are effective in these media. nih.gov

Methylamino Group Reactions: Reactions of the methylamino group with a wider range of electrophiles, including those that are not water-soluble, can be performed in organic solvents. The absence of water can prevent unwanted side reactions.

Computational studies on similar peptide systems have shown that the conformational profile of a molecule can vary significantly between different solvents like chloroform, DMSO, methanol (B129727), and water, which in turn can affect the accessibility of reactive sites. rsc.org

Influence of PEG Chain Conformation and Length (PEG3) on Reaction Efficiency and Accessibility of Functional Groups

The relatively short PEG3 chains are expected to adopt a more flexible and dynamic conformation in solution compared to longer PEG chains. nih.gov In aqueous environments, the PEG chains will be hydrated and can adopt various conformations, including a "mushroom" or a more extended "brush-like" state depending on the surrounding environment and any surface interactions. researchgate.net This conformational flexibility can influence the accessibility of the carboxylic acid and methylamino termini to reaction partners.

The branched structure, originating from the central tertiary amine, introduces a unique spatial arrangement of the reactive groups. This branching can potentially lead to:

Increased local concentration of reactive sites: In certain applications, this could enhance binding or reaction rates.

Steric shielding: The PEG chains could partially shield the reactive termini, potentially modulating their reactivity or providing a "stealth" effect in biological systems. Studies on hyperbranched PEG epoxy resins have shown that increased branching can lead to steric hindrance. nih.gov

Altered solubility and aggregation properties: The branched structure can impact how the molecule interacts with itself and with other molecules in solution.

While specific experimental data on the impact of the branched PEG3 structure of this particular linker is limited, studies on other branched PEG linkers have shown that they can lead to higher drug-to-antibody ratios in antibody-drug conjugates without compromising the antibody's properties. The precise effect of the PEG3 chains in this compound on reaction efficiency would depend on the specific reaction partners and conditions, and would likely require empirical determination or detailed molecular modeling studies. nih.gov

Applications of N Methylamino Peg3 Nh Peg3 Acid in Advanced Academic Research Systems

Bioconjugation Chemistry for the Design of Research Probes and Tools

The strategic placement of reactive functional groups on N-(Methylamino-PEG3)-NH-PEG3-acid allows for its seamless integration into various bioconjugation strategies, enabling the synthesis of sophisticated probes and tools for academic research.

The presence of both a primary amine and a carboxylic acid on this compound facilitates its covalent attachment to peptides and proteins, which are rich in complementary functional groups such as primary amines (at the N-terminus and on lysine (B10760008) side chains) and carboxylic acids (at the C-terminus and on aspartic and glutamic acid side chains). broadpharm.comnih.gov The primary amine of the linker can react with carboxylic acids on a protein, and the carboxylic acid of the linker can react with primary amines on a protein, typically through the use of carbodiimide (B86325) crosslinking chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester. broadpharm.com This results in the formation of stable amide bonds, covalently linking the PEGylated molecule to the protein.

The methylamino group can also participate in reactions with carboxylic acids or carbonyls. broadpharm.com This allows for the introduction of a hydrophilic and flexible spacer, which can be beneficial for a variety of in vitro biochemical studies. For instance, attaching this linker to a protein can improve its solubility and stability, reduce non-specific binding in assays, and provide a point of attachment for other molecules, such as fluorescent dyes or affinity tags, without significantly perturbing the protein's native structure and function. The PEG chains themselves are known to be non-immunogenic and can help to reduce the aggregation of the conjugated protein. adcreview.com

Table 1: Reactive Groups of this compound and Their Protein Conjugation Partners

Reactive Group on LinkerReactive Partner on Protein/PeptideResulting Covalent Bond
Primary Amine (-NH2)Carboxylic Acid (-COOH)Amide
Carboxylic Acid (-COOH)Primary Amine (-NH2)Amide
Methylamino (-NHCH3)Carboxylic Acid (-COOH), CarbonylsAmide, Imine (followed by reduction)

The carboxylic acid group on this compound can be activated, for example with NHS, to react with amine-modified oligonucleotides. broadpharm.com These amine modifications can be introduced at specific positions within the nucleic acid sequence during synthesis. nih.gov This would allow for the site-specific attachment of the PEG linker. The primary amine on the other end of the linker could then be used to conjugate other molecules of interest, such as a fluorescent dye for imaging applications or a biotin (B1667282) molecule for affinity purification. The branched nature of the linker could also potentially be exploited to attach multiple labels or functional groups to a single oligonucleotide.

This compound is recognized as a PEG-based PROTAC linker. medchemexpress.comchemsrc.com PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined together by a chemical linker. nih.govnih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com This technology has emerged as a powerful tool for studying protein function and has potential therapeutic applications. biorxiv.orgdrughunter.comnjbio.com

Table 2: Key Features of this compound as a PROTAC Linker

FeatureAdvantage in PROTAC Design
Bifunctional (Amine and Carboxylic Acid)Allows for sequential and controlled conjugation of POI and E3 ligase ligands.
PEG SpacersIncreases hydrophilicity, potentially improving solubility and cell permeability.
Defined LengthProvides precise control over the linker length to optimize ternary complex formation.
Branched StructureOffers potential for creating more complex PROTAC architectures.

The conjugation of molecules to antibodies is fundamental for the development of sensitive and specific diagnostic assays, such as ELISAs and lateral flow assays. nih.govnih.gov PEGylated antibodies often exhibit improved stability and reduced non-specific binding, which can enhance the performance of these assays. nih.govkoreascience.kr

This compound can be used to create antibody conjugates for research-oriented diagnostic applications. The carboxylic acid group of the linker can be coupled to primary amines on the antibody, such as those on lysine residues. broadpharm.compulsus.com The primary amine on the linker can then be used to attach a variety of labels, including enzymes (e.g., horseradish peroxidase), fluorescent dyes, or biotin. The hydrophilic PEG spacer helps to maintain the solubility and stability of the antibody conjugate and can also provide a flexible connection between the antibody and the label, which may improve its accessibility for detection. adcreview.comnih.gov The use of a branched linker like this compound could also enable the attachment of multiple labels to a single antibody, potentially amplifying the signal in a diagnostic assay. adcreview.com

Integration into Novel Material Science Research Platforms

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of advanced biomaterials for in vitro research.

PEGylated hydrogels are widely used as scaffolds in tissue engineering and for creating three-dimensional (3D) cell culture environments that more closely mimic the in vivo setting compared to traditional two-dimensional (2D) cultures. nih.govjenkemusa.comfrontiersin.org The properties of these hydrogels, such as their stiffness and degradability, can be tuned to study their effects on cell behavior. acs.org

This compound, with its multiple reactive functional groups, can act as a crosslinker in the formation of PEGylated hydrogels. ilexlife.com For instance, the primary amine and the methylamino group could react with multi-arm PEG molecules functionalized with NHS esters, leading to the formation of a crosslinked polymer network. The carboxylic acid could remain available for further modification, allowing for the incorporation of bioactive molecules such as cell adhesion peptides (e.g., RGD sequences) or growth factors directly into the hydrogel matrix. acs.org This would enable the creation of more complex and biologically relevant in vitro cellular environments to study cell migration, proliferation, and differentiation. The hydrophilic nature of the PEG linker would contribute to the high water content of the hydrogel, a key characteristic for maintaining cell viability. nih.gov

Utilization in Nanotechnology for Research Probe Development

Nanotechnology offers powerful tools for studying biological systems at the molecular level. The surface functionalization of nanoparticles is critical for their application as research probes, and PEG linkers play a pivotal role in this process.

Surface Functionalization of Nanoparticles for In Vitro Interaction Studies

To investigate cellular processes without interference from non-specific interactions, nanoparticles used as probes must be rendered "stealthy" to the biological environment. PEGylation is a widely adopted strategy to achieve this by creating a hydrophilic shield around the nanoparticle.

This compound provides a robust method for functionalizing nanoparticles. The carboxylic acid can be coupled to amine groups present on the surface of various nanoparticles, such as those made from polymers or silica. This leaves the methylamine (B109427) group exposed on the nanoparticle's surface, ready for the attachment of a specific targeting ligand, such as a peptide or a small molecule, for in vitro cell interaction studies. This targeted approach allows researchers to probe specific cellular receptors and pathways with high precision. Studies with amine-functionalized PEGylated nanoparticles have shown that the surface charge and PEG length can be tuned to control their interaction with proteins and their transport through biological barriers. axispharm.com

Table 2: Illustrative Data on the Cellular Uptake of Functionalized Nanoparticles
Nanoparticle FormulationTargeting LigandCell LineCellular Uptake (Arbitrary Units)
PEGylated NanoparticlesNoneHeLa100
PEGylated NanoparticlesFolic AcidHeLa (Folate Receptor +)450
PEGylated NanoparticlesFolic AcidA549 (Folate Receptor -)110

Construction of Self-Assembled Nanostructures for Molecular Delivery Research

Self-assembly is a powerful bottom-up approach for creating complex nanostructures from individual molecular components. Amphiphilic molecules, which possess both hydrophobic and hydrophilic segments, can spontaneously form structures like micelles or vesicles in aqueous environments.

The branched structure of this compound makes it an interesting building block for creating novel self-assembling systems. By chemically modifying the amine and acid termini with hydrophobic moieties, the resulting molecule would become amphiphilic. The hydrophilic PEG core would form the corona of a micelle, while the hydrophobic ends would form the core, capable of encapsulating hydrophobic molecules for delivery research. The precise control over the structure of the linker allows for the systematic investigation of how linker chemistry affects the size, stability, and loading capacity of self-assembled nanostructures. Research on self-assembling nanoparticles from PEGylated conjugated polyelectrolytes has shown promise for image-guided drug delivery and therapy.

Application in High-Throughput Screening Assay Development and Miniaturization

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biological research, enabling the rapid testing of large numbers of compounds. The miniaturization of these assays is a key trend, requiring robust methods for immobilizing molecules onto assay surfaces.

Immobilization of Ligands and Substrates for Binding Affinity Measurements

Determining the binding affinity between molecules, such as a drug candidate and its protein target, is a critical step in research. Surface-based assays, like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA), rely on the stable immobilization of one of the binding partners to a surface.

This compound is an excellent candidate for this application. Its carboxylic acid can be used to attach it to an amine-coated sensor chip or microplate. The methylamine group then provides a point of attachment for a ligand or substrate of interest. The PEG spacer serves to extend the immobilized molecule away from the surface, minimizing steric hindrance and ensuring its accessibility to its binding partner in solution. This leads to more accurate and reproducible binding affinity measurements. Studies have shown that the density of immobilized PEG chains can significantly influence protein binding and subsequent cellular adhesion, underscoring the importance of controlled surface chemistry.

The use of bifunctional PEG linkers for tethering polypeptides has been shown to be a feasible approach for studying the mechanistic features of molecular motors, demonstrating the broad utility of such linkers in functional protein studies.

Creation of Reporter Molecule Conjugates for Signal Amplification

In advanced academic research, particularly in the development of highly sensitive diagnostic assays, the amplification of the detection signal is a critical factor for identifying low-abundance biomarkers. The chemical compound This compound offers a unique branched structure that can be leveraged for the creation of sophisticated reporter molecule conjugates designed for significant signal amplification. This branched architecture, in principle, allows for the attachment of multiple reporter molecules to a single detection entity, such as an antibody, thereby increasing the signal output for each binding event at the target site.

The fundamental concept behind using a branched linker like this compound for signal amplification is to increase the payload of the reporter molecule. Reporter molecules, such as enzymes (e.g., horseradish peroxidase (HRP)) or fluorophores, generate a measurable signal. By conjugating a higher number of these reporters to a single targeting molecule, the resulting signal is proportionally intensified.

The dual functionality of this compound, featuring a terminal carboxylic acid and a methylamine group, provides the necessary reactive handles for this purpose. The carboxylic acid can be activated to react with amine groups on a targeting protein, like an antibody. The methylamine group, in turn, can be used to attach reporter molecules. This creates a scenario where one arm of the linker binds to the detection molecule, while the other arm can be further functionalized to carry multiple reporters.

While direct research explicitly detailing the use of this compound for creating reporter molecule conjugates is not extensively available, the principle is well-established through the use of analogous branched structures like dendrimers and poly-HRP conjugates in immunoassays.

Conceptual Application in Immunoassays

The application of this compound in creating reporter molecule conjugates for signal amplification can be conceptualized in the following steps:

Activation of the Linker: The carboxylic acid end of this compound is activated, typically using carbodiimide chemistry, to make it reactive towards amine groups.

Conjugation to the Detection Molecule: The activated linker is then conjugated to a primary amine on a detection molecule, for instance, an antibody specific to a target antigen.

Attachment of Reporter Molecules: The methylamine group on the other branch of the linker is then utilized for the attachment of multiple reporter molecules. This might involve further chemical modifications to create a dendritic or polymeric structure that can hold several reporters.

Assay Performance: In an immunoassay, the antibody-linker-reporter conjugate binds to the target antigen. The increased number of reporter molecules per antibody leads to a significantly amplified signal upon the addition of a substrate (in the case of an enzyme reporter) or upon excitation (in the case of a fluorophore).

The hydrophilic PEG (polyethylene glycol) chains within the this compound structure are also advantageous, as they can help to improve the solubility and reduce non-specific binding of the final conjugate, which are crucial for achieving high sensitivity and a good signal-to-noise ratio in assays.

Research Findings with Analogous Branched Structures

Research on dendrimer-based immunosensors has demonstrated the power of branched architectures in signal amplification. For example, studies have shown that using dendrimers to immobilize capture antibodies can lead to a significant increase in assay sensitivity. In one such study, a dendrimer-based assay for Interleukin-6 (IL-6) showed a 20-fold improvement in the detection limit compared to traditional physical adsorption methods. nih.gov This enhancement is attributed to the higher density of capture molecules and the organized orientation of the antibodies on the dendrimer surface.

Similarly, the use of poly-HRP conjugates, where multiple HRP enzymes are polymerized, has been shown to dramatically increase the lower limit of detection in immunoassays without a significant increase in background signal. bio-techne.com These poly-HRP systems can deliver a much higher enzymatic activity per binding event, leading to a substantial amplification of the colorimetric or chemiluminescent signal. polyhrp.comoup.com

The table below illustrates the potential impact of using a branched linker like this compound for signal amplification, based on findings from analogous systems.

Assay FormatReporter SystemFold Signal Amplification (Relative to Unamplified System)Reference
Dendrimer-based ELISAHRP~20 nih.gov
Poly-HRP Conjugate AssayHRP Polymer8-10 bio-techne.comoup.com
Branched DNA AssayAlkaline Phosphatase>100 nih.gov

This table is illustrative and shows the signal amplification achieved with conceptually similar branched structures. Specific results for this compound would require dedicated experimental validation.

Advanced Analytical Methodologies for Characterization of N Methylamino Peg3 Nh Peg3 Acid and Its Conjugates

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information about the molecular structure of N-(Methylamino-PEG3)-NH-PEG3-acid. These techniques probe the molecule at an atomic and molecular level, offering insights into its connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of PEG derivatives. For this compound, both ¹H and ¹³C NMR would be employed to ensure the correct connectivity of the atoms and to analyze the conformation of the flexible PEG chains.

In a typical ¹H NMR spectrum of a PEG derivative, the backbone ethylene (B1197577) glycol protons present as a prominent signal, usually around 3.6 ppm. rsc.org The protons of the methylamino group and those adjacent to the nitrogen and carboxylic acid functionalities would exhibit distinct chemical shifts, allowing for the confirmation of the linker's specific structure. For instance, the methyl group protons of the methylamino group would likely appear as a singlet at a distinct chemical shift. The use of deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) can be particularly advantageous as it can help in resolving hydroxyl or amine protons which might otherwise be broad or exchange with residual water. rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, providing definitive evidence of the molecule's intricate structure.

Conformational analysis of the PEG chains can also be inferred from NMR data. The flexibility of the PEG chains results in a dynamic equilibrium of different conformers in solution. The chemical shifts and coupling constants of the ethylene glycol protons can provide insights into the average conformation and the degree of flexibility of the PEG arms.

Expected ¹H NMR Data for this compound:

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
-CH₂-O- (PEG backbone)~3.6m (multiplet)
-CH₂-N(CH₃)-~2.5 - 2.8t (triplet)
-N(CH₃)-~2.3s (singlet)
-NH-CH₂-~2.8 - 3.1t (triplet)
-CH₂-COOH~2.4 - 2.6t (triplet)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar molecules such as PEG derivatives. enovatia.com The expected monoisotopic mass for this compound (C₁₈H₃₈N₂O₈) is approximately 410.2628 g/mol . fishersci.com An HRMS measurement within a few parts per million (ppm) of this theoretical value provides strong evidence for the correct molecular formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule, which further corroborates its structure. The fragmentation of PEG chains typically proceeds via the loss of ethylene glycol units (C₂H₄O, 44.0262 Da). rsc.org For deprotonated PEG molecules, fragmentation is often dominated by intramolecular Sɴ2 reactions. rsc.org The specific fragmentation pattern of this compound would be expected to show characteristic losses corresponding to the cleavage of the PEG arms and fragmentation around the amine and carboxylic acid functionalities, providing a detailed structural fingerprint.

Expected HRMS Data for this compound:

ParameterExpected Value
Molecular FormulaC₁₈H₃₈N₂O₈
Theoretical Monoisotopic Mass410.2628 g/mol
Ionization ModeESI positive or negative
Major MS/MS FragmentsLoss of C₂H₄O units, fragments corresponding to cleavage at N-C bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. For this compound, these techniques are used to confirm the presence of key functional groups.

The IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C-O-C stretching of the PEG ether linkages would give rise to a strong, characteristic band around 1100 cm⁻¹. researchgate.net The N-H stretching of the secondary amine may be observed in the 3300-3500 cm⁻¹ region, potentially overlapping with the O-H band. The C-H stretching vibrations of the alkyl chains would be visible in the 3000-2850 cm⁻¹ range. researchgate.net

Expected IR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amine)Stretching3500 - 3300
C-H (Alkyl)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700
C-O-C (Ether)Stretching~1100 (strong)

Chromatographic Separations for Purity Assessment and Conjugate Isolation

Chromatographic techniques are essential for determining the purity of this compound and for the analysis and purification of its conjugates. These methods separate molecules based on their physicochemical properties, such as polarity and size.

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of synthetic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would typically be developed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724), often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

The purity of the linker is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high purity level (e.g., >98%) is critical for ensuring the quality and consistency of subsequent conjugation reactions. nih.gov The HPLC method can also be used to monitor the progress of the synthesis and to purify the final product. For PEGylated compounds that lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. thermofisher.com

Typical RP-HPLC Method Parameters for this compound:

ParameterTypical Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientLinear gradient from 5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionELSD or CAD

Size Exclusion Chromatography (SEC) is a powerful technique for analyzing the molecular weight and molecular weight distribution of polymers and their conjugates. chromatographyonline.com For this compound, which is a discrete PEG linker, SEC would confirm its monodispersity, showing a single, sharp peak.

When this linker is conjugated to a biomolecule, such as a protein or antibody, SEC is used to separate the conjugate from the unreacted biomolecule and any aggregates that may have formed. The chromatogram will show peaks corresponding to the conjugate (with a higher molecular weight and thus earlier elution time than the unconjugated biomolecule), the unconjugated biomolecule, and potentially high-molecular-weight aggregates. chromatographyonline.com This allows for the assessment of the conjugation efficiency and the purity of the final conjugate. The mobile phase in SEC is chosen to minimize interactions between the analyte and the stationary phase, and often contains salts to reduce non-specific binding. chromatographyonline.com

Illustrative SEC Analysis of a Protein Conjugate of this compound:

ComponentExpected Elution TimeObservation
AggregatesEarliestHigh molecular weight species, should be minimal.
Protein-Linker ConjugateIntermediateMain product peak, indicating successful conjugation.
Unconjugated ProteinLaterIndicates incomplete reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Precursors

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is not typically used for the analysis of the final, high molecular weight conjugates, but it is indispensable for quality control of the starting materials and for identifying potential volatile byproducts generated during synthesis and storage.

The synthesis of a complex linker like this compound involves multiple steps and precursors. These precursors, such as protected short-chain PEG alcohols or halogenated PEG derivatives, are often sufficiently volatile for GC-MS analysis. The method allows for the verification of precursor identity and purity, ensuring that downstream reactions proceed with well-characterized reagents.

Furthermore, side reactions or degradation of the linker can produce low molecular weight, volatile impurities. For instance, the ether linkages in the PEG backbone can undergo cleavage under certain conditions, potentially generating smaller PEG fragments. GC-MS can detect these byproducts, providing critical information about the stability and degradation profile of the linker. Studies on PEG oligomers have shown that GC-MS can effectively separate and identify species with a low number of ethylene glycol repeat units (n=2-11). researchgate.net The electron ionization (EI) mass spectra of PEG oligomers are characterized by specific fragment ions, such as m/z 45, 89, and 133, which correspond to (C₂H₄O)ₓH⁺ fragments. researchgate.net Specialized polar GC columns, often with a polyethylene (B3416737) glycol stationary phase, are employed for these analyses, allowing for operation at the high temperatures needed to elute these compounds. targetanalysis.gr

Precursor/Byproduct ClassTypical Compound ExampleExpected GC-MS ObservationSignificance
PEG Precursors Triethylene glycolSharp peak with characteristic retention time.Confirms identity and purity of starting material.
Activating Agents Dichloromethane (B109758) (solvent)Elutes early in the chromatogram.Monitors residual solvent levels.
Volatile Byproducts Diethylene glycolPresence may indicate degradation of larger PEG chains.Assesses stability and purity of the final linker.
Protecting Group Fragments e.g., Fragments from Boc/FmocDependent on specific protecting groups used.Indicates completeness of deprotection steps.

Electrophoretic and Other Biophysical Methods for Bioconjugate Analysis

Once this compound is conjugated to a biomolecule, such as a protein or a nanoparticle, a different suite of analytical techniques is required to characterize the resulting complex. These methods focus on properties like size, charge, and heterogeneity of the entire conjugate.

Capillary Electrophoresis (CE) for Charge and Size Heterogeneity of Conjugates

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven to be exceptionally powerful for the analysis of PEGylated proteins. researchgate.net When this compound is conjugated to a protein, the reaction can result in a heterogeneous mixture. This mixture may contain unreacted protein, protein with one attached PEG linker (mono-conjugated), and protein with multiple linkers attached (multi-conjugated). Furthermore, since proteins often have multiple potential conjugation sites (e.g., lysine (B10760008) residues for the acid functionality), positional isomers can also be formed.

CE separates these different species based on their charge-to-size ratio. ntnu.no The covalent attachment of the PEG linker affects both of these parameters:

Size: The hydrodynamic radius of the protein increases significantly upon PEGylation. ntnu.no

Techniques like sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE) can effectively separate conjugates based on small differences in their molecular size, making it possible to resolve species with different numbers of attached PEG chains. nih.gov For analyzing charge heterogeneity, imaged capillary isoelectric focusing (iCIEF) is used. However, the charge-masking effect of PEG can cause peak broadening. nih.gov To overcome this, novel matrix formulations, such as those including glycine (B1666218) and taurine, have been developed to significantly improve the resolution of charge variants in PEGylated proteins. nih.gov

Species in Reaction MixtureExpected Migration in CE (Relative)Rationale
Unconjugated Protein FastestHighest charge-to-size ratio.
Mono-conjugated Isomer A SlowerIncreased size, slightly altered charge.
Mono-conjugated Isomer B Slower (similar to A)Increased size, slightly altered charge (subtle mobility differences may exist between isomers).
Di-conjugated Protein SlowestLargest size, further charge modification.

Dynamic Light Scattering (DLS) for Hydrodynamic Size of PEGylated Nanoparticles

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in suspension. It is particularly well-suited for characterizing the hydrodynamic size of nanoparticles before and after surface modification with linkers like this compound.

The core principle of DLS involves illuminating a sample with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles; smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. nih.gov Analysis of these fluctuations yields the hydrodynamic diameter (HD) of the particles and the polydispersity index (PDI), a measure of the broadness of the size distribution. researchgate.net

When nanoparticles are coated with this compound, the PEG chains form a hydrated layer on the surface, leading to a measurable increase in the hydrodynamic diameter. researchgate.net DLS is therefore a primary method to:

Confirm successful PEGylation by observing the increase in particle size.

Assess the uniformity of the PEGylated nanoparticles via the PDI. A low PDI value (typically < 0.2) indicates a monodisperse and uniformly coated sample. researchgate.net

Evaluate the stability of the nanoparticle suspension. Aggregation of nanoparticles leads to a significant increase in the measured size and PDI. nih.gov

SampleMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Interpretation
Unmodified Nanoparticles 105.20.12Uniform population of nanoparticles before conjugation.
PEGylated Nanoparticles 122.60.15Increase in size confirms successful PEGylation; sample remains uniform.
Aggregated Sample >5000.65Indicates instability and aggregation of nanoparticles.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Biology of PEGylated Macromolecules

X-ray Crystallography has been the gold standard for determining atomic-level structures of macromolecules for decades. nih.gov However, obtaining well-ordered crystals of PEGylated proteins is notoriously difficult. technologynetworks.com The long, flexible, and polydisperse nature of PEG chains introduces significant conformational heterogeneity, which inhibits the formation of a stable crystal lattice. Despite these challenges, the first crystal structure of a protein modified with a single PEG chain was successfully determined, revealing an ordered helical structure for the PEG chain within the crystal context. technologynetworks.com For a conjugate involving the relatively short and flexible this compound, achieving a high-resolution crystal structure would be challenging, as the linker would likely exhibit significant disorder.

Cryo-Electron Microscopy (Cryo-EM) is rapidly becoming a central technique in structural biology, particularly for large and complex macromolecules that are difficult to crystallize. nih.gov Cryo-EM has a fascinating dual relationship with PEGylation. On one hand, it can be used to determine the structure of a PEGylated macromolecule. The flexible PEG linker would likely appear as a diffuse, low-resolution density in the final 3D reconstruction unless it adopts a constrained conformation due to interactions with the protein or other factors.

On the other hand, PEGylation has been ingeniously employed as a tool to improve the quality of cryo-EM samples. nih.gov A major challenge in cryo-EM sample preparation is the tendency of particles to be damaged or denatured by interacting with the air-water interface during vitrification. nih.govresearchgate.net Covalently attaching PEG chains to a protein can protect it from this interface, preventing aggregation and preserving its native structure, which can lead to significant improvements in the resolution of the final cryo-EM map. researchgate.net Therefore, while the this compound linker itself might not be resolved in high detail, its presence could be the key to successfully determining the high-resolution structure of the conjugated macromolecule.

TechniqueApplicability to this compound ConjugatesKey Challenges & Considerations
X-ray Crystallography Potentially applicable, but very challenging.The flexibility of the PEG linker introduces conformational heterogeneity, which severely hinders crystallization.
Cryo-Electron Microscopy (Cryo-EM) Highly applicable for structural determination of the macromolecule.The linker itself may not be resolved at high resolution. However, the PEGylation can be beneficial, protecting the particle during vitrification and improving the quality of the overall reconstruction. nih.govresearchgate.net

Computational and Theoretical Studies of N Methylamino Peg3 Nh Peg3 Acid

Molecular Dynamics (MD) Simulations of PEG3 Conformation and Flexibility in Various Environments

Molecular dynamics (MD) simulations are powerful computational tools used to understand the structure and dynamics of molecules at an atomic scale. nih.gov For PEG linkers like N-(Methylamino-PEG3)-NH-PEG3-acid, MD simulations reveal how the molecule flexes, folds, and orients itself in different chemical environments, which is crucial for its function as a spacer in bioconjugates. nih.govbiochempeg.com

Detailed research findings from MD simulations on short PEG chains show that their conformation is highly dependent on the surrounding solvent. In aqueous solutions, PEG chains are flexible and tend to adopt a range of conformations. nih.gov The flexibility of the PEG backbone allows the linker to span variable distances and orient its reactive functional groups for optimal conjugation. Key metrics derived from MD simulations include the radius of gyration (Rg), which measures the compactness of the molecule. nih.govresearchgate.net For a short, branched linker like this compound, the Rg would be expected to fluctuate based on interactions with the solvent. For instance, in a polar solvent like water, the hydrophilic PEG chains would be well-solvated, leading to a more extended conformation compared to a non-polar solvent where the chain might collapse upon itself. nih.gov Simulations also show that under certain conditions, such as in the presence of specific ions or under an electric field, PEG chains can transition between a twisted, helical "gauche" state and a more stretched "all-trans" state. nih.gov This conformational adaptability is a key feature of PEG linkers.

Table 1: Representative Radius of Gyration (Rg) of a Short PEG Chain from MD Simulations in Different Environments

EnvironmentAverage Radius of Gyration (Rg) (nm)Predominant Conformation
Aqueous Solution (0.15 M NaCl)1.1 - 2.5Extended, flexible coil
Dichloromethane (B109758) (DCM)0.9 - 1.2More compact, globular
Under Positive Electric Field~1.0Compressed, helical
Under Negative Electric Field~1.3Stretched, linear-like

Note: This table presents illustrative data based on published simulations of short PEG chains to conceptualize the behavior of this compound. Actual values would require specific simulation of the compound.

Quantum Chemical Calculations of Reactive Site Energetics and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. rsc.org For this compound, these calculations are essential for understanding the chemical reactions at its functional groups: the primary amine, the secondary methylamine (B109427), and the carboxylic acid. biochempeg.comcreativepegworks.com A primary application is the study of amide bond formation, the reaction between one of the amine groups and the carboxylic acid end, or their reactions with target molecules. broadpharm.combroadpharm.com

Table 2: Hypothetical DFT Calculation Results for Intramolecular Amide Bond Formation

ParameterCalculated Value (kcal/mol)Interpretation
Reactant Complex Energy0.0Reference energy
Transition State (TS) Energy+17.2Energy barrier to reaction
Tetrahedral Intermediate Energy-5.4Stable intermediate formed
Product Complex Energy-12.8Overall thermodynamic stability

Note: This table shows exemplary data derived from the principles of DFT calculations on amide bond formation. rsc.orgrsc.org Specific values for this compound would require dedicated quantum chemical analysis.

Predictive Modeling of Bioconjugation Efficiency and Site Selectivity

When a linker like this compound is used to modify a protein, it can potentially react with multiple sites (e.g., the amine groups of lysine (B10760008) residues). nih.gov Predicting which sites are most likely to react is a significant challenge that can be addressed with computational modeling. Modern approaches leverage machine learning and kinetic models to predict bioconjugation efficiency and site selectivity. nih.govarxiv.orgresearchgate.net

These predictive models analyze various properties (descriptors) of the target protein's surface to estimate the reactivity of each potential conjugation site. researchgate.net Key descriptors often include the solvent-accessible surface area (SASA) of the reactive amino acid, its local pKa value (which determines its protonation state and nucleophilicity), and the electrostatic charge of the surrounding protein surface. nih.gov By integrating these factors, a reactivity score can be assigned to each potential site. Machine learning models, trained on experimental conjugation data, can identify complex patterns and relationships between these descriptors to achieve high predictive accuracy. nih.govarxiv.org Such models can simulate the entire course of a PEGylation reaction, predicting not only the primary modification sites but also the distribution of different multi-PEGylated protein products ("PEGmers"). nih.gov This predictive power allows for the in-silico optimization of reaction conditions to favor modification at a desired site, streamlining the development of precisely defined bioconjugates. nih.gov

Table 3: Hypothetical Site Selectivity Prediction for a Model Protein

Lysine Residue SitepKa (Predicted)Solvent Accessible Surface Area (Ų)Reactivity Score (Predicted)Rank
LYS 4510.21500.921
LYS 11210.8950.652
LYS 2710.5500.213
LYS 8811.2250.054

Note: This table illustrates the output of a predictive model for PEGylation. The reactivity scores are hypothetical and intended to show how different molecular descriptors contribute to predicting the most favorable conjugation site.

Computational Docking and Interaction Analysis of PEGylated Ligands with Target Biomolecules (Theoretical Models)

Computational docking is a simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com For a PEGylated ligand, where the PEG chain acts as a linker, docking studies can reveal how the entire conjugate interacts with its biological target. nih.govresearchgate.net This is essential for understanding whether the linker itself interferes with or contributes to the binding of the attached molecule.

In a typical docking simulation, the flexible PEG linker and the attached ligand are explored in various conformations within the binding site of the target protein. researchgate.net The simulation calculates a "docking score" for each potential binding pose, which estimates the binding affinity, often expressed in kcal/mol. researchgate.net Analysis of the best-scoring poses reveals crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand, the linker, and the protein's amino acid residues. youtube.comresearchgate.net For a branched linker like this compound, docking can help determine if the linker's flexibility allows the conjugated molecule to achieve an optimal binding orientation or if the linker itself forms significant contacts with the protein surface, potentially enhancing affinity or altering specificity. nih.gov These theoretical models provide a structural basis for interpreting experimental binding data and for designing linkers with optimal length and flexibility for a given application. purepeg.combiochempeg.com

Table 4: Example of a Docking Analysis Summary for a PEGylated Ligand

Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Protein)Interacting Part of Conjugate
Human Serum Albumin (HSA)-8.5ARG-117, TYR-150, LYS-199Ligand & PEG Chain
Carbonic Anhydrase II-7.2HIS-94, VAL-121, THR-200Ligand Only
Epidermal Growth Factor Receptor (EGFR)-9.1LEU-718, THR-790, ASP-855Ligand & PEG Chain

Note: This table provides a hypothetical summary of docking results. The scores and residues are for illustrative purposes to demonstrate the type of information obtained from a docking analysis. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for N Methylamino Peg3 Nh Peg3 Acid

Development of Next-Generation Orthogonal Click Chemistries Incorporating N-(Methylamino-PEG3)-NH-PEG3-acid

The field of click chemistry, lauded for its efficiency and specificity, is continually evolving beyond the canonical copper-catalyzed azide-alkyne cycloaddition. pcbiochemres.comacs.orgnih.govacs.org The future lies in the development of novel, mutually orthogonal ligation strategies that allow for the sequential and site-specific conjugation of multiple components in a single pot. The distinct reactivity of the three functional groups on this compound—a secondary amine, a primary amine, and a carboxylic acid—makes it an ideal scaffold for pioneering such next-generation click chemistries.

The differential nucleophilicity between the primary and secondary amines can be exploited for selective ligations under carefully controlled reaction conditions. For instance, the primary amine can undergo specific reactions, such as with activated esters (e.g., NHS esters), while the less reactive secondary amine remains available for a subsequent, different type of conjugation. creative-proteomics.com The carboxylic acid can be activated, for example with carbodiimides, to react with other amine-containing molecules. creative-proteomics.com This inherent orthogonality sets the stage for the development of novel, one-pot, multi-component assembly strategies.

Future research will likely focus on harnessing this differential reactivity to create more complex and multifunctional biomolecules. For example, one can envision a scenario where a targeting ligand is attached to the primary amine, a therapeutic payload to the carboxylic acid, and an imaging agent to the secondary amine, all on a single this compound scaffold. This would enable the creation of theranostic agents with unprecedented precision and functionality.

Functional GroupReactivityPotential for Orthogonal Ligation
Primary Amine High nucleophilicity; reacts readily with activated esters, aldehydes, ketones, etc.Can be selectively targeted under mild conditions, leaving other groups intact.
Secondary Amine Lower nucleophilicity than primary amines; can be reacted under different conditions.Offers a second, distinct site for conjugation, enabling sequential ligations.
Carboxylic Acid Can be activated to react with amines, alcohols, etc.Provides a third orthogonal handle for conjugation.

Exploration of this compound in Modular Assembly of Complex Biosystems

The modular assembly of complex biological systems, such as protein-protein conjugates and artificial enzymes, is a rapidly advancing field. nih.gov The ability to precisely control the composition and spatial arrangement of different components is crucial for creating functional biosystems. This compound, with its branched structure and multiple attachment points, is poised to become a valuable tool in this endeavor.

The branched PEG backbone of the molecule can act as a flexible spacer, allowing different conjugated biomolecules to fold and interact correctly. broadpharm.com The length and flexibility of the PEG chains can be precisely tuned to control the distance and orientation between different functional domains, which is critical for their biological activity.

Future research is expected to explore the use of this compound in the construction of a wide range of complex biosystems, including:

Bispecific Antibodies and Antibody-Drug Conjugates (ADCs): The linker could be used to attach two different antigen-binding fragments or a targeting antibody and a cytotoxic drug, creating highly specific and potent therapeutics. broadpharm.com

Enzyme Cascades: By linking multiple enzymes in close proximity, it may be possible to create artificial metabolic pathways with enhanced efficiency.

Scaffolds for Tissue Engineering: The linker could be used to attach cell adhesion motifs and growth factors to a biomaterial scaffold, promoting tissue regeneration.

Integration into Automated Synthesis and High-Throughput Screening Platforms for Rapid Discovery

The demand for rapid discovery and optimization of new drugs and materials has driven the development of automated synthesis and high-throughput screening (HTS) platforms. merckmillipore.comchemrxiv.orgnih.govufl.edu The well-defined, trifunctional nature of this compound makes it an ideal building block for integration into these automated workflows.

The distinct reactivity of its functional groups allows for a programmed, sequential addition of different molecular entities in an automated fashion. merckmillipore.com For example, a library of compounds could be rapidly synthesized by reacting a common core attached to the this compound linker with a diverse set of building blocks at its three different functional handles.

In the context of HTS, libraries of bifunctional molecules or potential drug candidates built upon the this compound scaffold could be screened for their ability to modulate biological processes. acs.orgnih.gov The PEG linker would ensure the solubility and bioavailability of the screened compounds, reducing the likelihood of false negatives due to poor physicochemical properties.

PlatformPotential Role of this compound
Automated Synthesis Serve as a versatile, trifunctional core for the rapid, combinatorial synthesis of compound libraries. merckmillipore.comchemrxiv.org
High-Throughput Screening Act as a scaffold for generating libraries of drug-like molecules with improved solubility and biocompatibility. ufl.eduacs.org

Potential Role in Supramolecular Chemistry and Engineered Self-Assembling Systems for Advanced Research Tools

Supramolecular chemistry and the design of self-assembling systems are at the forefront of materials science, with applications ranging from drug delivery to nanoelectronics. nih.govfrontiersin.orgnih.gov The unique branched structure and multiple functional groups of this compound make it a compelling candidate for the construction of novel supramolecular assemblies. broadpharm.com

The PEG chains can drive self-assembly through hydrophilic/hydrophobic interactions, while the three functional groups provide sites for introducing other self-assembling motifs or functional molecules. nih.gov This could lead to the formation of well-defined nanostructures, such as micelles, vesicles, or hydrogels, with tunable properties.

Future research in this area could explore:

Stimuli-Responsive Drug Delivery Systems: By incorporating environmentally sensitive moieties, drug-loaded nanoparticles that release their cargo in response to specific triggers (e.g., pH, temperature, enzymes) could be developed. eurekalert.org

"Smart" Biomaterials: Self-assembling hydrogels for cell culture or tissue engineering that can be programmed to present specific biological signals in a spatially and temporally controlled manner. frontiersin.orgnih.gov

Nanostructured Catalysts: The linker could be used to assemble catalytic units on a nanoscale scaffold, creating highly efficient and recyclable catalytic systems.

The continued exploration of this compound in these and other emerging research areas is expected to unlock its full potential as a transformative tool in science and technology.

Q & A

Basic: What are the recommended methods for synthesizing N-(Methylamino-PEG3)-NH-PEG3-acid, and how is purity validated?

Answer:
Synthesis typically involves stepwise PEGylation reactions. For example, methylamino-PEG3 is conjugated to an acid-terminated PEG3 chain via carbodiimide coupling (e.g., EDC/NHS chemistry), followed by purification using size-exclusion chromatography or dialysis . Purity validation requires a combination of analytical techniques:

  • HPLC : To assess homogeneity and detect byproducts.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., expected MW ~422–600 Da for related PEG derivatives) .
  • NMR : Verifies structural integrity, focusing on PEG backbone protons (δ 3.5–3.7 ppm) and methylamino group signals (δ 2.2–2.5 ppm) .
    Purity thresholds ≥95% are standard, as noted for analogous PEG compounds .

Basic: How should this compound be stored to maintain stability, and what are the consequences of improper handling?

Answer:

  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis and oxidation. Desiccants should be used to avoid moisture absorption, which can degrade PEG chains and amine groups .
  • Handling : Equilibrate to room temperature for 30–60 minutes before use to minimize condensation .
    Improper storage (e.g., repeated freeze-thaw cycles or exposure to humidity) leads to reduced solubility, aggregation, and compromised reactivity in downstream applications like bioconjugation .

Advanced: How can researchers optimize reaction conditions for conjugating this compound to proteins or nanoparticles?

Answer:
Key parameters include:

  • pH : Amine-reactive reactions (e.g., NHS ester coupling) require slightly alkaline conditions (pH 7.5–8.5) to deprotonate target amines .
  • Molar Ratios : A 5:1 (PEG:protein) ratio is common to ensure sufficient conjugation while minimizing unreacted PEG .
  • Temperature : Reactions are typically conducted at 4°C for heat-sensitive proteins or 25°C for faster kinetics .
    Post-conjugation, purify using centrifugal filters (e.g., 10 kDa MWCO) to remove excess PEG. Validate success via SDS-PAGE (shift in protein migration) or MALDI-TOF .

Advanced: How should researchers address contradictions in characterization data (e.g., NMR vs. MS results)?

Answer:
Discrepancies often arise from:

  • Sample Impurities : Trace solvents or salts in NMR samples may obscure peaks. Re-purify and reanalyze using deuterated solvents .
  • Ionization Artifacts in MS : Adduct formation (e.g., Na⁺/K⁺) alters observed MW. Use additives like 0.1% formic acid to promote protonation .
  • Dynamic PEG Conformations : Broad NMR peaks may mask signals. Employ high-field NMR (≥500 MHz) and elevated temperatures (40–60°C) to improve resolution .
    Cross-validate with orthogonal methods (e.g., FTIR for functional groups) and consult literature on analogous PEG derivatives .

Advanced: What strategies mitigate side reactions during click chemistry applications with this compound?

Answer:
Common side reactions include:

  • Azide-Alkyne Cycloaddition Byproducts : Use copper(I) stabilizers (e.g., TBTA) to suppress Cu-induced oxidation .
  • Amine Cross-Reactivity : Protect methylamino groups with Boc/Troc during conjugation steps, followed by deprotection under mild acidic conditions .
    Optimize reaction stoichiometry and monitor progress via TLC or inline UV-Vis (e.g., disappearance of azide peaks at ~210 nm) .

Basic: What solvent systems are compatible with this compound for in vitro studies?

Answer:

  • Aqueous Buffers : PBS (pH 7.4) or HEPES (pH 8.0) for biological assays.
  • Organic Solvents : DMSO or DMF for initial dissolution (≤10% v/v), followed by dilution into aqueous media to prevent precipitation .
    Avoid chlorinated solvents (e.g., DCM), which may degrade PEG chains .

Advanced: How can computational modeling assist in designing experiments with this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict PEG chain flexibility and solvent accessibility to guide conjugation site selection .
  • Density Functional Theory (DFT) : Model reaction energetics for amine- or acid-mediated couplings, identifying optimal catalysts or pH conditions .
    Validate predictions experimentally using SPR or ITC to measure binding affinities post-modification .

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